Impurity C of Calcitriol
CAS No.:
Cat. No.: VC0196334
Molecular Formula: C35H49N3O5
Molecular Weight: 591.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C35H49N3O5 |
---|---|
Molecular Weight | 591.8 g/mol |
IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
Standard InChI | InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 |
Standard InChI Key | AYDPRRXRNSGAGP-ZBKKTSFSSA-N |
Isomeric SMILES | CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O |
SMILES | CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |
Canonical SMILES | CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |
Appearance | White to Off-White Solid |
Melting Point | >130 °C (dec.) |
Introduction
Chemical Identity and Structure
Basic Information
Impurity C of Calcitriol has been well-characterized through various analytical techniques. The following table summarizes its key identifying information:
Parameter | Value |
---|---|
Chemical Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
Common Name | Impurity C of Calcitriol |
Alternative Names | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct |
CAS Number | 86307-44-0 |
Molecular Formula | C35H49N3O5 |
Molecular Weight | 591.79 g/mol |
Structural Notation
The compound's structural representation is crucial for understanding its chemical behavior and relationship to calcitriol. It can be described using the following notations:
Notation Type | Representation |
---|---|
IUPAC Name | (4aR,6aR,7R,9aR,11S)-11-[(3S,5R)-3,5-dihydroxy-2-methyl-1-cyclohexen-1-yl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f] triazolo[1,2-a]cinnoline-1,3(2H)-dione |
SMILES | CC1=C(CC@HO)[C@@H]2C=C3[C@@H]4CCC@@HC@HCCCC(C)(C)O |
InChI | InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 |
InChIKey | AYDPRRXRNSGAGP-ZBKKTSFSSA-N |
Physical and Chemical Properties
Physical Characteristics
Impurity C of Calcitriol exists as a white to off-white solid under standard conditions . Its physical properties have been documented through various analytical techniques as summarized below:
Property | Value | Method/Reference |
---|---|---|
Appearance | White to off-white solid | Visual inspection |
Purity | 99.84% | HPLC analysis |
Spectral Analysis | Structure confirmed | 1H NMR spectroscopy and LCMS |
Computed Properties
Computational methods have been used to predict various physicochemical properties of Impurity C of Calcitriol:
Property | Value | Computation Method |
---|---|---|
XLogP3 | 4.4 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 3 | Computed by Cactvs |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs |
Rotatable Bond Count | 7 | Computed by Cactvs |
Topological Polar Surface Area | 105 Ų | Computed by Cactvs |
Heavy Atom Count | 43 | Computed by PubChem |
Defined Atom Stereocenter Count | 6 | Computed by PubChem |
Undefined Atom Stereocenter Count | 2 | Computed by PubChem |
Relation to Calcitriol
Overview of Calcitriol
To understand Impurity C, it is essential to first comprehend calcitriol's structure and function. Calcitriol (1,25-dihydroxycholecalciferol) is the hormonally active form of vitamin D, produced in the body through series of conversion steps from 7-dehydrocholesterol upon exposure to UV light . Its molecular formula is C27H44O3 with a molecular weight of 416.64 g/mol .
Calcitriol plays crucial roles in:
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Calcium homeostasis
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Bone metabolism
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Immune system modulation
Formation and Structural Relationship
Impurity C of Calcitriol is specifically characterized as a triazoline adduct of pre-calcitriol . Based on its structure and name, it appears to be formed during the synthesis of calcitriol, potentially through the reaction of pre-calcitriol with a triazoline-containing reagent (likely 4-phenyl-1,2,4-triazoline-3,5-dione, or PTAD) . This reaction creates the distinctive triazoline moiety present in Impurity C but absent in calcitriol itself.
The relationship between the two compounds is evident when comparing their structures:
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Calcitriol: C27H44O3 (416.64 g/mol)
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Impurity C of Calcitriol: C35H49N3O5 (591.79 g/mol)
The additional atoms in Impurity C correspond to the triazoline adduct formation, which significantly alters the three-dimensional structure and potentially the biological activity compared to calcitriol .
Analytical Characterization
Identification Methods
Several analytical techniques are employed for the identification and characterization of Impurity C of Calcitriol:
Analytical Technique | Application | Information Obtained |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Purity assessment | Quantitative purity determination |
Liquid Chromatography-Mass Spectrometry (LCMS) | Structural confirmation | Molecular weight and fragmentation pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Atomic connectivity and configuration |
Infrared Spectroscopy | Functional group identification | Characteristic absorption bands |
Applications and Significance
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